chemical structure and molecular weight of 2,4-bis(trifluoromethyl)-6-bromophenol
chemical structure and molecular weight of 2,4-bis(trifluoromethyl)-6-bromophenol
Introduction
2,4-bis(Trifluoromethyl)-6-bromophenol is a halogenated aromatic compound featuring a phenol core substituted with two strongly electron-withdrawing trifluoromethyl (-CF3) groups and a bromine atom. The strategic placement of these functional groups is anticipated to confer unique physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. The trifluoromethyl group is a privileged moiety in drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The addition of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, and can also contribute to the compound's biological activity. This guide provides a comprehensive theoretical overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications.
Chemical Structure and Molecular Properties
The molecular structure of 2,4-bis(trifluoromethyl)-6-bromophenol consists of a benzene ring functionalized with a hydroxyl group at position 1, two trifluoromethyl groups at positions 2 and 4, and a bromine atom at position 6.
The presence of two -CF3 groups, which are powerful electron-withdrawing groups, is expected to significantly increase the acidity of the phenolic proton compared to phenol itself.[3][4] This heightened acidity influences its reactivity and solubility in basic media. Furthermore, these bulky fluorinated groups can impose specific conformational preferences and contribute to the molecule's metabolic resistance.[5]
Quantitative Data Summary
| Property | Predicted Value |
| Molecular Formula | C₈H₃BrF₆O |
| Molecular Weight | 309.00 g/mol |
| Appearance | Expected to be a crystalline solid or oil |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents |
| pKa | Estimated to be significantly lower than phenol (pKa ≈ 10) |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of synthetic compounds.[6] Based on data from analogous trifluoromethylated and brominated phenols, the following spectral characteristics for 2,4-bis(trifluoromethyl)-6-bromophenol are anticipated.[7][8]
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¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions. The chemical shifts of these protons would be influenced by the adjacent electron-withdrawing groups. A broad singlet for the phenolic hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The spectrum will be characterized by distinct signals for the eight carbon atoms. The carbons attached to the trifluoromethyl groups (C2 and C4) and the bromine atom (C6) will show characteristic chemical shifts. The CF₃ carbons will appear as quartets due to C-F coupling.[9]
-
¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups is expected.[9]
-
IR Spectroscopy: Key vibrational bands anticipated include a broad O-H stretching band for the hydroxyl group and strong C-F stretching bands characteristic of the trifluoromethyl groups.[6][9]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.[6]
Proposed Synthesis Protocol
A plausible synthetic route to 2,4-bis(trifluoromethyl)-6-bromophenol would involve the selective bromination of a commercially available bis(trifluoromethyl)phenol. 2,4-bis(Trifluoromethyl)phenol is a logical starting material. The hydroxyl group is an activating ortho-, para-director. Since the para position is already occupied by a trifluoromethyl group, bromination is expected to occur at one of the ortho positions (C6).
Experimental Workflow: Synthesis of 2,4-bis(trifluoromethyl)-6-bromophenol
Caption: Proposed workflow for the synthesis of 2,4-bis(trifluoromethyl)-6-bromophenol.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve one equivalent of 2,4-bis(trifluoromethyl)phenol in a suitable inert solvent such as dichloromethane or carbon tetrachloride.[10] Cool the flask in an ice-water bath to 0 °C.
-
Bromination: Prepare a solution of one equivalent of elemental bromine in the same solvent and add it dropwise to the cooled phenol solution over 30 minutes.[11] The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.[10] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the desired 2,4-bis(trifluoromethyl)-6-bromophenol.[11]
Causality Behind Experimental Choices:
-
The choice of a non-polar solvent like dichloromethane or carbon tetrachloride is standard for electrophilic aromatic bromination.[11]
-
Performing the initial addition of bromine at low temperature helps to control the exothermicity of the reaction and improve selectivity.
-
The use of one equivalent of bromine is intended to favor mono-bromination.
-
Aqueous sodium thiosulfate is a standard quenching agent for bromine.
Potential Applications in Research and Drug Development
The unique combination of functional groups in 2,4-bis(trifluoromethyl)-6-bromophenol suggests several potential applications, particularly in the realm of drug discovery and materials science.
-
Medicinal Chemistry Building Block: The trifluoromethyl groups can enhance the metabolic stability and cell membrane permeability of a parent molecule.[5] The presence of the hydroxyl and bromo functionalities allows for diverse chemical modifications, making this compound a potentially valuable scaffold for the synthesis of novel therapeutic agents.[12] For instance, the phenolic hydroxyl group can be alkylated or esterified, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.
-
Agrochemicals: Halogenated and trifluoromethylated phenols are common motifs in herbicides and fungicides. The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Phenolic compounds are precursors to polymers and resins. The introduction of fluorine can impart desirable properties such as thermal stability and chemical resistance, suggesting potential applications in the development of advanced materials.
Inferred Safety and Handling
As a halogenated and trifluoromethylated aromatic compound, 2,4-bis(trifluoromethyl)-6-bromophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be an irritant to the skin, eyes, and respiratory system.
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